![molecular formula C19H20 B14232210 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene CAS No. 393517-23-2](/img/structure/B14232210.png)
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene is an organic compound characterized by its unique structure, which includes a cyclobutyl group attached to an indene moiety
Méthodes De Préparation
The synthesis of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyclopentadiene derivative: This involves the reaction of a suitable precursor with a methylating agent to introduce the methyl group at the desired position on the cyclopentadiene ring.
Cyclobutylation: The cyclopentadiene derivative is then subjected to a cyclobutylation reaction, where a cyclobutyl group is introduced.
Indene formation: Finally, the cyclobutylated cyclopentadiene derivative undergoes a cyclization reaction to form the indene structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules and in the study of biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response.
Comparaison Avec Des Composés Similaires
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can be compared with other similar compounds, such as:
Cyclopentadiene derivatives: These compounds share the cyclopentadiene moiety but differ in the substituents attached to the ring.
Indene derivatives: Compounds with an indene structure but different functional groups or substituents.
Cyclobutyl compounds: Molecules containing a cyclobutyl group, which may have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
393517-23-2 |
|---|---|
Formule moléculaire |
C19H20 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-[1-(3-methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene |
InChI |
InChI=1S/C19H20/c1-14-7-9-16(13-14)19(11-4-12-19)18-10-8-15-5-2-3-6-17(15)18/h2-3,5-10,13,16,18H,4,11-12H2,1H3 |
Clé InChI |
UDQDYDXLBQUHGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=C1)C2(CCC2)C3C=CC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


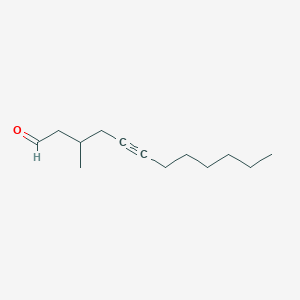
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
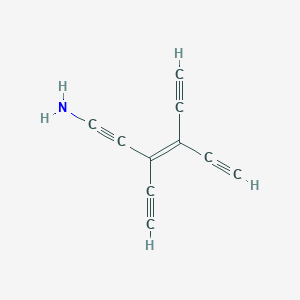
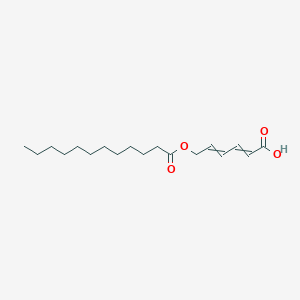
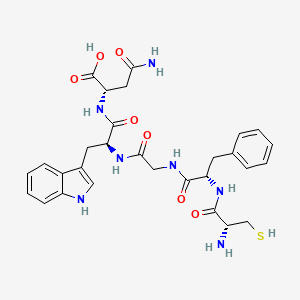
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
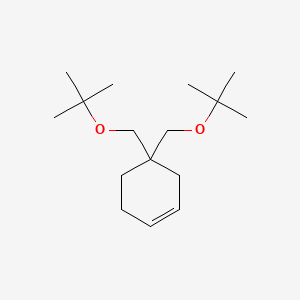
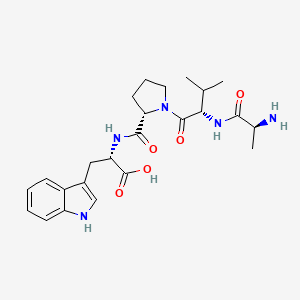
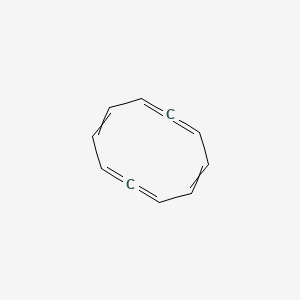
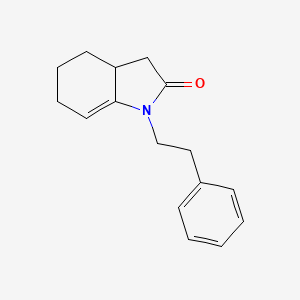
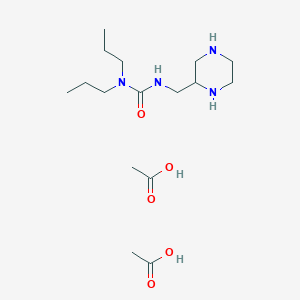
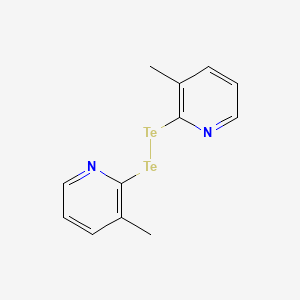
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
